![molecular formula C18H22N4O5S2 B2484050 1-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-isopropylurea CAS No. 1396814-66-6](/img/structure/B2484050.png)

1-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-isopropylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

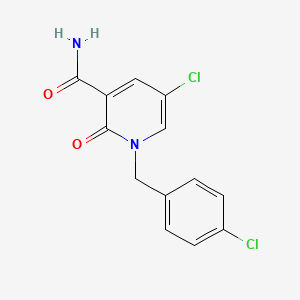

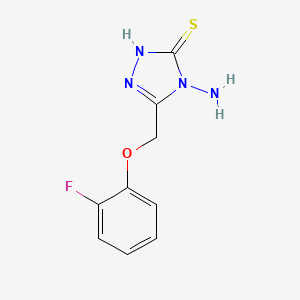

The molecule is a complex organic compound featuring a thiazolopyridine core, a dihydrobenzodioxin moiety, and an isopropylurea segment. Compounds with such structural features are of interest in the development of pharmaceuticals and materials due to their unique chemical and physical properties.

Synthesis Analysis

Synthesis of thiazolopyridine derivatives typically involves cyclization reactions. For example, Park et al. (2005) described the synthesis of 2-aminothiazolo[5,4-b]pyridines from thioureas via acid-catalyzed cyclization, highlighting a common strategy for constructing thiazolopyridine rings (Hae-Young Park Choo et al., 2005).

Molecular Structure Analysis

The molecular structure of thiazolopyridines and related compounds is characterized by heterocyclic rings containing nitrogen and sulfur. These structural features are crucial for their biological activity and chemical properties. The molecular structure impacts the compound's reactivity, stability, and interaction with biological targets.

Chemical Reactions and Properties

Thiazolopyridine derivatives participate in various chemical reactions, including cycloadditions, substitutions, and redox reactions. For example, Tsuge et al. (1980) reported on cycloadditions involving a thiazole system, demonstrating the versatility of these compounds in chemical synthesis (O. Tsuge, H. Shiraishi, & T. Takata, 1980).

Aplicaciones Científicas De Investigación

Enzyme Inhibition

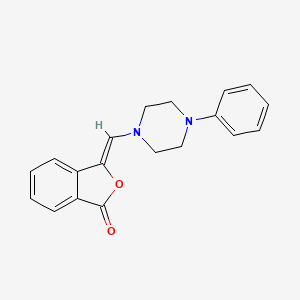

Compounds containing the 2,3-Dihydrobenzo[b][1,4]dioxin moiety have been explored for their potential as enzyme inhibitors. For example, Isatin 1,2,3-triazoles derivatives show potent inhibition against caspase-3, an enzyme involved in apoptosis, suggesting potential applications in cancer research and therapy (Jiang & Hansen, 2011).

Antimicrobial and Enzyme Inhibitory Activities

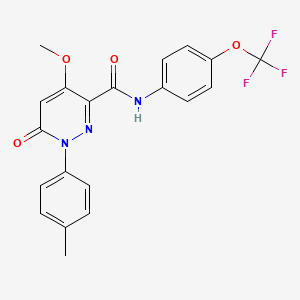

Sulfonamides with 1,4-Benzodioxane moieties have been synthesized and displayed good inhibitory activities against enzymes like lipoxygenase, and moderate inhibitory effects on acetylcholinesterase and α-glucosidase. Some derivatives also exhibited potent antibacterial properties (Abbasi et al., 2016). These findings indicate potential applications in developing novel antimicrobial agents and treatments for conditions involving these enzymes.

Anticancer Applications

Derivatives incorporating tetrahydropyridine and sulfonamide moieties have shown anticancer activities. For instance, substituted 1,3,4-oxadiazolyl tetrahydropyridines were evaluated for their anti-cancer activities, highlighting the potential of such compounds in cancer research (Redda & Gangapuram, 2007).

Antimalarial and Antiviral Research

Sulfonamide derivatives have been investigated for their antimalarial properties and potential application against COVID-19, demonstrating the versatility of sulfonamide-based compounds in addressing infectious diseases (Fahim & Ismael, 2021).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-3-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O5S2/c1-11(2)19-17(23)21-18-20-13-5-6-22(10-16(13)28-18)29(24,25)12-3-4-14-15(9-12)27-8-7-26-14/h3-4,9,11H,5-8,10H2,1-2H3,(H2,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNPSBKRUISMIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=NC2=C(S1)CN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-isopropylurea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3,5-dichloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2483967.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2483969.png)

![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B2483978.png)

![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one](/img/structure/B2483979.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2483981.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2483986.png)